REACTION_CXSMILES
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[CH2:15]([N:22]1[C:27]([CH2:29][OH:30])([CH3:28])[CH2:26][O:25][CH2:24][C:23]1=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:15]([N:22]1[CH2:23][CH2:24][O:25][CH2:26][C:27]1([CH2:29][OH:30])[CH3:28])[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
4-benzyl-5-hydroxymethyl-5-methyl-3-morpholinone
|
Quantity
|
10.77 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(COCC1(C)CO)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
ADDITION
|
Details
|
added 1N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the acidic aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(COCC1)(C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |